3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolinones It is characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position on the isoquinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.
Cyclization: The intermediate formed undergoes cyclization to form the isoquinolinone core.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinolinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions include various substituted isoquinolinones, which can have different functional groups introduced at specific positions on the ring.
Scientific Research Applications
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer and antimicrobial properties.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methoxy-2H-isoquinolin-1-one
- 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
3-chloro-5-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(8)5-9(11)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChI Key |
PWJYFMPMNIYTGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(NC2=O)Cl |
Origin of Product |
United States |
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